molecular formula C23H16ClN5O3S B2769824 1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one CAS No. 904581-04-0

1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one

Cat. No.: B2769824
CAS No.: 904581-04-0
M. Wt: 477.92
InChI Key: GTLPLXPBKZNMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone” is a complex organic molecule with the molecular formula C23H16ClN5O3S . It is part of the class of compounds known as triazoles, which are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole . This method provides the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtains different products with structural diversity .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Scientific Research Applications

Synthesis and Evaluation as Aurora-A Kinase Inhibitors

A study by Shaaban et al. (2011) developed a one-pot synthesis method for pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles incorporating the phenylsulfonyl moiety. This synthesis was achieved via the reaction of 1-aryl-2-(phenylsulfonyl)ethanone derivatives with appropriate heterocyclic amines and triethyl orthoformate, evaluating their potential as Aurora-A kinase inhibitors. The cytotoxic activity of these compounds was investigated against the HST116 colon tumor cell line, with certain derivatives found to be equipotent to the reference drug Doxorubicin. A molecular modeling study was also carried out to rationalize the in vitro anti-tumor results (Shaaban et al., 2011).

Antimicrobial Evaluation

Barbuceanu et al. (2015) synthesized a series of new heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class, starting from 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles. These compounds were further processed to yield derivatives with potential antimicrobial activity. The antimicrobial activity of all new compounds was screened against selected bacteria and yeasts (Barbuceanu et al., 2015).

Synthesis of Benzothiazole- and Benzimidazole-based Heterocycles

Darweesh et al. (2016) reported the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives from enaminosulfones, serving as versatile building blocks for constructing novel heterocycles. These reactions were facilitated under both microwave and thermal conditions, showcasing the compound's utility in the efficient synthesis of diverse heterocyclic compounds (Darweesh et al., 2016).

Potent Antitumoral Agents

Wu et al. (2013) developed a novel series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives through a three-component coupling reaction, exhibiting potent antitumoral properties. This synthesis was achieved using a catalytic amount of sulfamic acid under solvent-free conditions, highlighting the compound's relevance in cancer research (Wu et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, triazole compounds in general are known to interact with various enzymes and receptors in the biological system, leading to their diverse biological activities .

Future Directions

The future directions in the research of such compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Properties

IUPAC Name

1-[4-[[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O3S/c1-14(30)15-7-10-17(11-8-15)25-21-19-13-16(24)9-12-20(19)29-22(26-21)23(27-28-29)33(31,32)18-5-3-2-4-6-18/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLPLXPBKZNMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.